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Abstract
N-Acetyl-D-galactosamine (GalNAc) is an amino sugar of profound significance in modern

biology and medicine. While fundamentally a simple derivative of galactose, its specific

stereochemistry dictates its role in complex biological processes, from forming the basis of

blood group antigens to enabling revolutionary advancements in targeted drug delivery. This

guide provides a comprehensive examination of the structure of GalNAc, exploring its chemical

representations, its biological synthesis and function, and its pivotal application as a high-

affinity ligand for the asialoglycoprotein receptor (ASGPR), a cornerstone of liver-targeted RNAi

therapeutics. We will dissect the molecule from its atomic composition to its conformation in

solution, providing the causal links between its structure and its function, and offer detailed

protocols for its analytical characterization.

The Core Chemical Structure of N-Acetyl-D-
Galactosamine
The function of any biomolecule is intrinsically linked to its three-dimensional structure. For

GalNAc, subtle differences in the spatial arrangement of its functional groups compared to

other monosaccharides are the foundation of its specific biological roles.
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Fundamental Physicochemical Properties
N-Acetyl-D-galactosamine is an acetylated amino sugar derived from galactose.[1] Its core

properties are summarized below.

Property Value Source

Chemical Formula C₈H₁₅NO₆ [2]

Molecular Weight 221.21 g/mol [2]

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-3-

yl]acetamide

[2]

CAS Number 1811-31-0 [1]

Synonyms

GalNAc, D-GalNAc, 2-

Acetamido-2-deoxy-D-

galactose

[1][2]

Stereochemistry and Isomeric Forms
GalNAc is a constitutional isomer of N-acetyl-D-glucosamine (GlcNAc), another vital amino

sugar.[3] The key structural difference lies at the fourth carbon (C4) position. In GalNAc, the

hydroxyl group at C4 is in an axial position in the common chair conformation, whereas in

GlcNAc it is equatorial. This single stereochemical difference, known as epimerization, is

responsible for the distinct binding properties and biological functions of the two molecules.[3]

Structural Representations in 2D and 3D
Like most monosaccharides, GalNAc exists in equilibrium between a linear (Fischer projection)

and a cyclic form (Haworth projection). In aqueous solution, the cyclic pyranose form is

overwhelmingly favored.

Fischer Projection: The open-chain form, useful for visualizing the stereochemistry at each

chiral center.
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Haworth Projection: Represents the cyclic hemiacetal. The formation of the ring creates a

new chiral center at the anomeric carbon (C1), resulting in two anomers: α-D-GalNAc and β-

D-GalNAc, which differ in the orientation of the C1 hydroxyl group.

Chair Conformation: This is the most accurate and lowest-energy representation of the

pyranose ring in three dimensions. The ⁴C₁ chair is the most stable conformation.[4]
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Caption: Relationship between different structural representations of GalNAc.

Biological Significance and Function
GalNAc is not merely a structural component; it is an active participant in a multitude of

biological pathways, from cell-cell communication to immune response.

Biosynthesis of UDP-GalNAc
The biological donor for incorporating GalNAc into glycans is UDP-N-acetyl-D-galactosamine
(UDP-GalNAc). Its biosynthesis is an essential metabolic process. The pathway begins with

UDP-GlcNAc, which is produced by the hexosamine biosynthetic pathway. The key enzymatic

step is the epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by the enzyme UDP-

glucose 4-epimerase (GALE).[5][6] This ensures a ready supply of the activated sugar for

glycosylation reactions.

Role in Glycans and Cellular Recognition
GalNAc is a fundamental building block of complex carbohydrates that decorate cell surfaces

and secreted proteins.

O-linked Glycosylation: GalNAc is typically the first monosaccharide linked to the hydroxyl

group of serine or threonine residues in proteins, initiating mucin-type O-glycosylation.[7][8]

This process is critical for the function of mucins, which form protective barriers on epithelial

surfaces.[7]

N-linked Glycosylation: While less common as an initiating sugar in N-linked glycans,

terminal GalNAc residues are found on specific glycoproteins, such as pituitary hormones,

where they play a role in protein function and clearance.[9]

Blood Group Antigens: In humans with blood type A, GalNAc is the terminal sugar on the H

antigen, defining the A blood group specificity.[1][10]

Tumor Antigens: Aberrant glycosylation in cancer cells often leads to the exposure of

truncated O-glycans, such as the Tn antigen, which consists of a single GalNAc residue

attached to a serine or threonine.[11]
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The Asialoglycoprotein Receptor (ASGPR): Gateway to
the Liver
The most significant role of GalNAc in modern drug development is its function as a high-

affinity ligand for the asialoglycoprotein receptor (ASGPR).[12]

Receptor Specificity: The ASGPR is a C-type lectin receptor almost exclusively and

abundantly expressed on the surface of liver cells (hepatocytes).[13][14] Its natural function

is to recognize, internalize, and clear circulating glycoproteins that have lost their terminal

sialic acid residues, thereby exposing galactose or GalNAc residues.[12]

High-Affinity Binding: The ASGPR exhibits a particularly high affinity for GalNAc.[12] This

binding is enhanced exponentially when multiple GalNAc residues are clustered together.[13]

This principle of multivalency is the cornerstone of modern GalNAc-based drug delivery

platforms. Trivalent (triantennary) GalNAc constructs are commonly used to ensure potent

and specific binding to the ASGPR, triggering rapid receptor-mediated endocytosis.[13][15]

Application in Drug Development: The GalNAc-
siRNA Conjugate Platform
The specific, high-affinity interaction between GalNAc and the ASGPR has been masterfully

exploited to solve one of the biggest challenges in nucleic acid therapeutics: targeted delivery.

GalNAc-siRNA conjugates have revolutionized the field, enabling potent and durable gene

silencing specifically in the liver.[16][17]

Mechanism of Liver-Targeted Gene Silencing
The journey of a GalNAc-siRNA therapeutic from administration to action is a highly efficient,

multi-step process.[18][19]

Subcutaneous Administration: GalNAc-siRNA conjugates are administered via subcutaneous

injection, a significant advantage for patient compliance.[16][19]

ASGPR Binding: Once in circulation, the triantennary GalNAc ligand rapidly binds to the

ASGPR on hepatocytes.[12]
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Receptor-Mediated Endocytosis: This binding event triggers the internalization of the

conjugate-receptor complex into the cell via clathrin-coated pits.[12][16]

Endosomal Trafficking & Release: Inside the cell, the vesicle acidifies, causing the siRNA

conjugate to dissociate from the ASGPR, which is then recycled back to the cell surface.[16]

A small but sufficient fraction of the siRNA escapes the endosome and enters the cytoplasm,

a critical and still not fully understood step.[18]

RISC Loading & Gene Silencing: In the cytoplasm, the siRNA is loaded into the RNA-

induced silencing complex (RISC). The guide strand of the siRNA then directs RISC to its

complementary messenger RNA (mRNA) target, leading to mRNA cleavage and subsequent

reduction in the synthesis of the target protein.[14]
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Caption: Workflow of GalNAc-siRNA conjugate-mediated gene silencing in hepatocytes.

Synthesis of GalNAc Conjugates
The creation of these sophisticated drug conjugates relies on robust and scalable chemical

synthesis. The process typically involves standard solid-phase phosphoramidite chemistry,

which is used to build the oligonucleotide (siRNA) chain.[20] The GalNAc targeting ligand, often
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a complex trivalent structure, is synthesized separately and then conjugated to the 3' end of the

siRNA's sense strand, either during or after the oligonucleotide synthesis.[20][21]

Clinical and Therapeutic Impact
The GalNAc-siRNA platform has led to several FDA-approved medicines for liver-related

genetic disorders, demonstrating its transformative impact. These include Givosiran for acute

hepatic porphyria, Lumasiran for primary hyperoxaluria type 1, Inclisiran for

hypercholesterolemia, and Vutrisiran for hATTR amyloidosis.[13][14][16]

Analytical and Experimental Protocols
The structural elucidation and quality control of GalNAc and its conjugates rely on standard but

powerful analytical techniques. A trustworthy protocol is a self-validating system, ensuring

reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed atomic-level structure and

conformation of GalNAc in solution. Both ¹H and ¹³C NMR are employed.

Causality: ¹H NMR provides information on the connectivity and stereochemical arrangement

of protons. The chemical shift and coupling constants of the anomeric proton (H1) are

particularly diagnostic for distinguishing between α and β anomers and determining ring

conformation. ¹³C NMR provides a map of the carbon skeleton.

Expertise & Trustworthiness: The choice of solvent (typically D₂O) is critical to exchange

labile hydroxyl and amine protons, simplifying the spectrum. The addition of a known quantity

of an internal standard like TSP allows for precise quantification.[22]

Protocol 1: Sample Preparation and ¹H-NMR Analysis

Sample Preparation: Accurately weigh approximately 5 mg of the GalNAc sample.[23]

Dissolution: Dissolve the sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). Ensure

complete dissolution by gentle vortexing.
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Internal Standard (Optional, for Quantification): Add a known concentration of an internal

standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 500 MHz or higher).[23]

Key parameters include a sufficient number of scans for a good signal-to-noise ratio and

suppression of the residual HDO water signal.

Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction).

Identify key signals, such as the anomeric protons and the N-acetyl methyl protons, by their

characteristic chemical shifts.[22]

Proton
Representative Chemical Shift (δ, ppm in
D₂O)

N-Acetyl (CH₃) ~2.05

Anomeric (α-H1) ~5.22

Anomeric (β-H1) ~4.64

Data synthesized from multiple sources.[22][24]

Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and obtaining information about the

structure through fragmentation patterns. It is highly sensitive and can be coupled with

chromatographic separation techniques.

Causality: Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS

(LC-MS) are used. For GC-MS, the polar GalNAc molecule must first be derivatized (e.g.,

trimethylsilylation) to make it volatile.[25][26] LC-MS allows for the analysis of the

underivatized molecule directly from solution. Electrospray ionization (ESI) is a common soft

ionization technique used in LC-MS that keeps the molecule intact, allowing for accurate

mass determination.[2]
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Expertise & Trustworthiness: The choice between GC-MS and LC-MS depends on the

sample matrix and the need to separate isomers. Because GalNAc and its stereoisomers

have identical masses, chromatographic separation prior to MS detection is crucial for

analyzing them in complex biological samples.[3][25]

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of the GalNAc sample (e.g., 1-10 µg/mL) in a

suitable solvent system, such as a mixture of water and acetonitrile.

Chromatography: Inject the sample onto an LC system equipped with a column suitable for

separating polar compounds (e.g., HILIC or a specific carbohydrate column). The mobile

phase typically consists of a gradient of water and acetonitrile with a small amount of an

additive like formic acid or ammonium formate to improve ionization.

Ionization: The column eluent is directed into the mass spectrometer's ESI source. Analyze

in both positive and negative ion modes to maximize information, though positive mode is

common for observing protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Mass Analysis: Acquire mass spectra using a high-resolution mass analyzer (e.g., TOF or

Orbitrap) to obtain an accurate mass measurement of the parent ion, confirming the

elemental composition (C₈H₁₅NO₆).

Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion. The resulting

fragmentation pattern provides structural information that can be used to confirm the identity

of the molecule.

Conclusion
The structure of N-Acetyl-D-Galactosamine is a masterclass in molecular specificity. From the

C4 epimeric configuration that distinguishes it from glucosamine to the precise spatial

arrangement of its functional groups that allows for high-affinity binding to the ASGPR, every

aspect of its structure is optimized for its biological function. For drug developers and

researchers, a deep understanding of this structure is not just academic; it is the very

foundation upon which a new class of life-changing precision medicines has been built. The

continued exploration of GalNAc's structure and interactions promises to unlock even more

therapeutic possibilities in the years to come.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-acetyl-alpha-D-galactosamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-acetyl-alpha-D-galactosamine
https://pubs.acs.org/doi/10.1021/acs.analchem.9b04582
https://webbook.nist.gov/cgi/cbook.cgi?ID=U380144
https://www.benchchem.com/product/b072797#what-is-the-structure-of-n-acetyl-d-galactosamine
https://www.benchchem.com/product/b072797#what-is-the-structure-of-n-acetyl-d-galactosamine
https://www.benchchem.com/product/b072797#what-is-the-structure-of-n-acetyl-d-galactosamine
https://www.benchchem.com/product/b072797#what-is-the-structure-of-n-acetyl-d-galactosamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072797?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

